![molecular formula C14H14N2OS B6521235 N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide CAS No. 1798638-11-5](/img/structure/B6521235.png)
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide” is a complex organic compound. It contains a pyridine ring attached to a thiophene ring through a methylene bridge, and this assembly is further linked to a cyclopropane ring via a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, was synthesized using trimethylamine and magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . Density functional theory (DFT) can also be used to study the molecular electrostatic potential and frontier molecular orbitals .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the pyridine and thiophene rings can participate in electrophilic substitution reactions, while the carboxamide group can undergo hydrolysis .Aplicaciones Científicas De Investigación
N-TPC has been studied for its potential applications in a variety of areas, including drug delivery, drug discovery, and biochemistry. It has been used as a substrate for drug delivery, as it is capable of transporting drugs across cell membranes. N-TPC has also been used in drug discovery, as it has been found to selectively bind to certain proteins and enzymes. In addition, N-TPC has been studied for its potential use in biochemistry, as it has been found to be an effective inhibitor of certain enzymes.
Mecanismo De Acción
Target of Action
It’s worth noting that both pyridine and thiophene derivatives have been found to interact with a variety of biological targets .
Mode of Action
Compounds containing pyridine and thiophene moieties are known to exhibit a wide range of pharmacological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that compounds containing pyridine and thiophene moieties can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds containing pyridine and thiophene moieties are known to exhibit a wide range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-TPC has a number of advantages for laboratory experiments, including its low cost and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, its low solubility in organic solvents can make it difficult to use in organic reactions.
Direcciones Futuras
N-TPC has a number of potential future applications in scientific research. For example, it could be used as a substrate for drug delivery, as it is capable of transporting drugs across cell membranes. In addition, it could be used in drug discovery, as it has been found to selectively bind to certain proteins and enzymes. N-TPC could also be used in biochemistry, as it has been found to be an effective inhibitor of certain enzymes. Finally, N-TPC could be used in the development of new drugs and therapies, as it has been found to have anti-inflammatory and anti-bacterial properties.
Métodos De Síntesis
N-TPC is synthesized by a two-step reaction sequence. The first step involves the reaction of thiophen-3-ylpyridine-3-ylmethanol with cyclopropanecarboxylic acid in dimethylformamide (DMF) in the presence of a base such as triethylamine (TEA). The resulting product is then reacted with a catalytic amount of a palladium catalyst in the presence of a reducing agent such as sodium borohydride (NaBH4) in DMF to form the desired product.
Propiedades
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-1-2-11)16-7-10-5-13(8-15-6-10)12-3-4-18-9-12/h3-6,8-9,11H,1-2,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAIGQFAONVGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

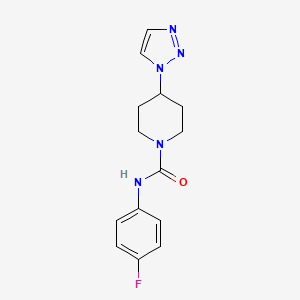


![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)
![1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521182.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521193.png)
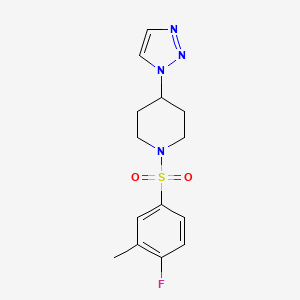
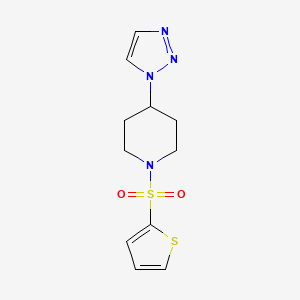
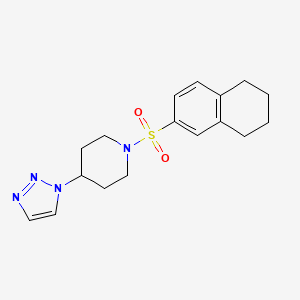
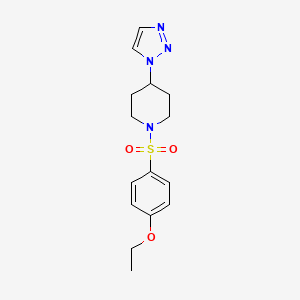
![2,5-dichloro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6521240.png)
![4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6521241.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6521252.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6521259.png)